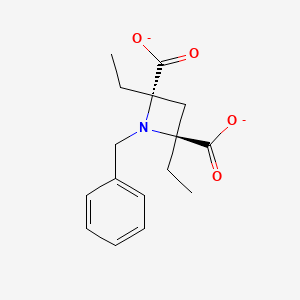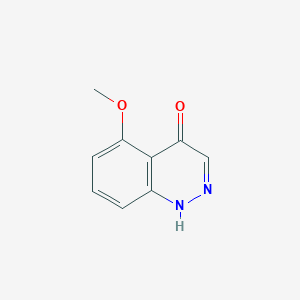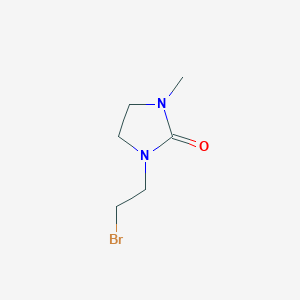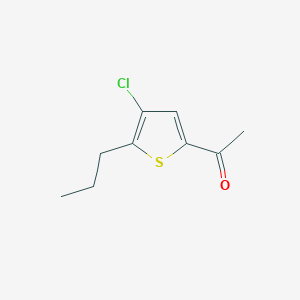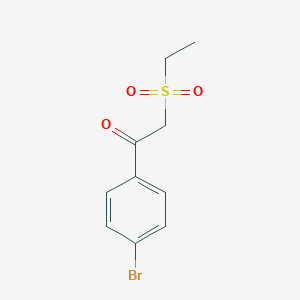
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone is an organic compound characterized by the presence of a bromophenyl group and an ethanone moiety with an ethylsulfonyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone typically involves the reaction of 4-bromobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethanone and ethylsulfonyl groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Bromophenyl)ethanone: Lacks the ethylsulfonyl group, making it less versatile in certain reactions.
1-(4-Methylphenyl)-2-(ethylsulfonyl)ethanone: Contains a methyl group instead of a bromine atom, affecting its reactivity and interactions.
1-(4-Chlorophenyl)-2-(ethylsulfonyl)ethanone: Similar structure but with a chlorine atom, which can influence its chemical properties and applications.
Uniqueness
1-(4-Bromophenyl)-2-(ethylsulfonyl)ethanone is unique due to the presence of both a bromophenyl group and an ethylsulfonyl substituent. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H11BrO3S |
|---|---|
Poids moléculaire |
291.16 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-2-ethylsulfonylethanone |
InChI |
InChI=1S/C10H11BrO3S/c1-2-15(13,14)7-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
Clé InChI |
OOVNOWDRSFBAKJ-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CC(=O)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


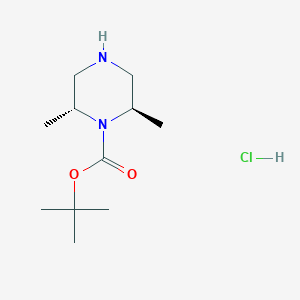

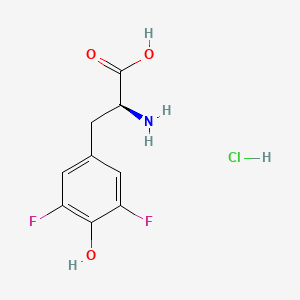
![5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B13013328.png)
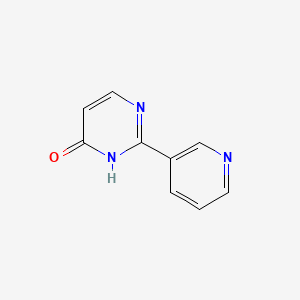


![N-methyl-N-{[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]methyl}acetamide](/img/structure/B13013357.png)

